molecular formula C13H10N4O2S3 B1502208 O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate CAS No. 959246-33-4

O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate

Cat. No. B1502208
CAS RN: 959246-33-4
M. Wt: 350.4 g/mol
InChI Key: WRTVTCFELAEIEQ-YVLHZVERSA-N
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Description

This compound is a complex organic molecule with the molecular formula C14H12N4O2S3 . It contains a benzothiazolyl group, a thiazolyl group, and a methoxyiminoethanethioate group .


Molecular Structure Analysis

The molecule has a complex structure with multiple ring systems, including a benzothiazole ring and a thiazole ring . The structure also includes a methoxyiminoethanethioate group . The molecule’s structure is stabilized by intermolecular N—H⋯N interactions and weak C—H⋯O interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.5 g/mol . It has a topological polar surface area of 172 Ų, indicating that it may have significant polar character . The compound has a complexity of 465, indicating a relatively complex structure .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, like the one , have shown potential in anticancer research. For instance, a study by Repický et al. (2009) found that a benzothiazole derivative induced apoptosis in human leukemia cells through a mitochondrial/caspase-dependent pathway (Repický, Jantová, & Cipak, 2009). Havrylyuk et al. (2010) reported the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity in various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antimicrobial Applications

Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole and found variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Their study showed that these inhibitors offered stability and high efficiency in preventing steel corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Green Chemistry

In the context of green chemistry, Gao et al. (2015) reported the use of benzothiazoles in the synthesis of S-containing compounds using CO2 as a carbon feedstock, highlighting an environmentally friendly approach (Gao, Yu, Yang, Zhao, Zhang, Hao, Han, & Liu, 2015).

Material Science Applications

Benzothiazole derivatives have applications in material science as well. For example, Schroeder et al. (2017) discussed copper(II)- and gold(III)-mediated cyclizations of thioureas to substituted 2-aminobenzothiazoles, which is relevant in the synthesis of materials with specific properties (Schroeder, Hiscock, & Dawe, 2017).

Pharmaceutical Synthesis

Tian Da-kui (2009) reported the synthesis of a key intermediate for Cefixime and Carumonam, highlighting the importance of benzothiazole derivatives in the pharmaceutical industry (Tian Da-kui, 2009).

properties

IUPAC Name

O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVTCFELAEIEQ-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=S)OC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674198
Record name O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959246-33-4, 84994-24-1
Record name O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84994-24-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Reactant of Route 2
Reactant of Route 2
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Reactant of Route 3
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Reactant of Route 4
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Reactant of Route 5
Reactant of Route 5
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Reactant of Route 6
Reactant of Route 6
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate

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